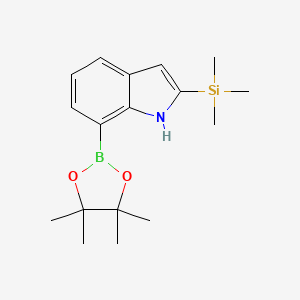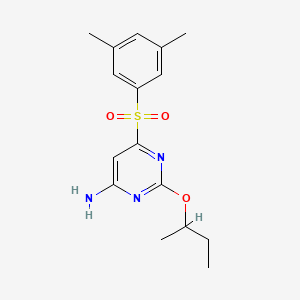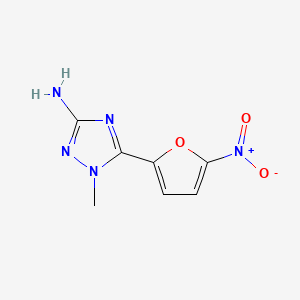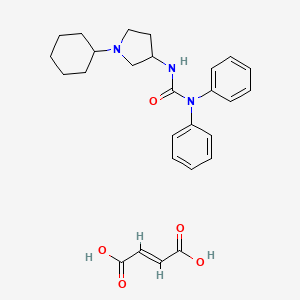
3-(1-Cyclohexyl-3-pyrrolidinyl)-1,1-diphenyl-urea fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Cyclohexyl-3-pyrrolidinyl)-1,1-diphenyl-urea fumarate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexyl group, a pyrrolidinyl group, and a diphenyl urea moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclohexyl-3-pyrrolidinyl)-1,1-diphenyl-urea fumarate typically involves multiple steps, starting with the preparation of the intermediate compounds. The cyclohexyl and pyrrolidinyl groups are introduced through specific reactions, followed by the formation of the diphenyl urea moiety. The final step involves the reaction with fumaric acid to form the fumarate salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and equipment. Continuous flow reactors and automated systems are employed to maintain consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as crystallization and chromatography, ensures the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Cyclohexyl-3-pyrrolidinyl)-1,1-diphenyl-urea fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Applications De Recherche Scientifique
3-(1-Cyclohexyl-3-pyrrolidinyl)-1,1-diphenyl-urea fumarate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1-Cyclohexyl-3-pyrrolidinyl)-1,1-diphenyl-urea fumarate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(1-Cyclohexyl-3-pyrrolidinyl)-1,1-diphenyl-urea fumarate include:
- (1-Cyclohexyl-3-pyrrolidinyl)methanol
- N-(1-Cyclohexyl-3-pyrrolidinyl)-N-methyl-1-naphthamide
- N-(1-Cyclohexyl-3-pyrrolidinyl)-N′-isopropylurea
Uniqueness
Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
20070-52-4 |
|---|---|
Formule moléculaire |
C27H33N3O5 |
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;3-(1-cyclohexylpyrrolidin-3-yl)-1,1-diphenylurea |
InChI |
InChI=1S/C23H29N3O.C4H4O4/c27-23(24-19-16-17-25(18-19)20-10-4-1-5-11-20)26(21-12-6-2-7-13-21)22-14-8-3-9-15-22;5-3(6)1-2-4(7)8/h2-3,6-9,12-15,19-20H,1,4-5,10-11,16-18H2,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
YXWXWVNAKPDSDJ-WLHGVMLRSA-N |
SMILES isomérique |
C1CCC(CC1)N2CCC(C2)NC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CCC(CC1)N2CCC(C2)NC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran](/img/structure/B12906634.png)
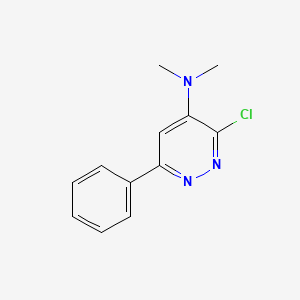

![2-decyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12906643.png)
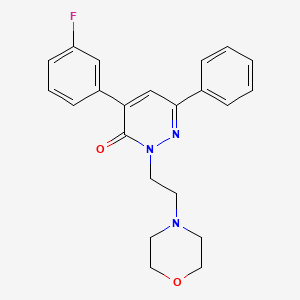
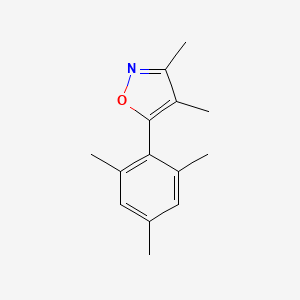
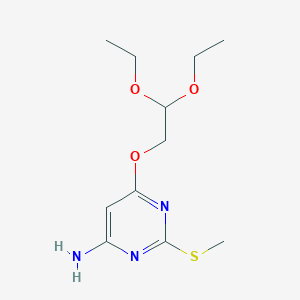
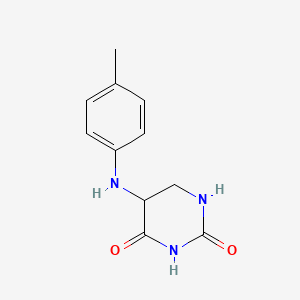
![2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine](/img/structure/B12906688.png)

